3-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
3-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0737055
InChI:
InChI=1S/C19H21N3O3/c23-18(20-13-17-10-5-11-25-17)14-6-4-9-16(12-14)22-19(24)21-15-7-2-1-3-8-15/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,23)(H2,21,22,24)
SMILES:
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3
Molecular Formula:
C19H21N3O3
Molecular Weight:
339.4 g/mol
3-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
CAS No.:
Cat. No.: VC0737055
Molecular Formula: C19H21N3O3
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O3 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | N-(oxolan-2-ylmethyl)-3-(phenylcarbamoylamino)benzamide |
| Standard InChI | InChI=1S/C19H21N3O3/c23-18(20-13-17-10-5-11-25-17)14-6-4-9-16(12-14)22-19(24)21-15-7-2-1-3-8-15/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,23)(H2,21,22,24) |
| Standard InChI Key | HQYDPNYQHDHZRE-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
| Canonical SMILES | C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator